molecular formula C16H14ClF3N2O2 B2457933 3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione CAS No. 2115500-49-5

3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione

Cat. No.: B2457933
CAS No.: 2115500-49-5
M. Wt: 358.75
InChI Key: PYOLOAZSRPVJTJ-UHFFFAOYSA-N
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Description

3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a complex organic compound that features a pyrrole ring substituted with a trifluoromethylphenyl group, a piperidinyl group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Substitution Reactions:

    Chlorination: The final step involves the chlorination of the pyrrole ring, which can be done using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced or replaced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups to the pyrrole ring.

Scientific Research Applications

3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(4-trifluoromethylphenyl)pyrrole-2,5-dione: Similar structure but lacks the piperidinyl group.

    3-Chloro-4-piperidin-1-yl-1-phenylpyrrole-2,5-dione: Similar structure but lacks the trifluoromethyl group.

Uniqueness

3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is unique due to the presence of both the trifluoromethyl group and the piperidinyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O2/c17-12-13(21-8-2-1-3-9-21)15(24)22(14(12)23)11-6-4-10(5-7-11)16(18,19)20/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOLOAZSRPVJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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